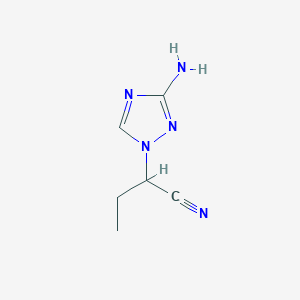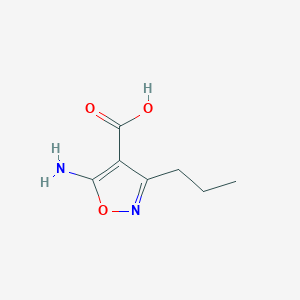![molecular formula C11H16BrNO B13173487 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine CAS No. 1221722-80-0](/img/structure/B13173487.png)
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a bromoethoxypropyl group and a methyl group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine and 3-chloropropanol.
Reaction with Sodium Hydride: 6-methylpyridine is reacted with sodium hydride to form the corresponding pyridine anion.
Alkylation: The pyridine anion is then alkylated with 3-chloropropanol to form 2-[3-(hydroxypropyl)]-6-methylpyridine.
Bromination: The hydroxy group is subsequently converted to a bromo group using phosphorus tribromide (PBr3) to yield this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls .
化学反应分析
Types of Reactions
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products typically involve the removal of the bromine atom or reduction of other functional groups.
科学研究应用
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological conditions.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of a particular enzyme, affecting downstream biological pathways.
Chemical Reactions: In organic synthesis, the compound’s reactivity is primarily determined by the presence of the bromoethoxy group, which can undergo nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
2-[3-(2-Chloroethoxy)propyl]-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
2-[3-(2-Iodoethoxy)propyl]-6-methylpyridine: Similar structure but with an iodine atom instead of bromine.
2-[3-(2-Fluoroethoxy)propyl]-6-methylpyridine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications .
属性
CAS 编号 |
1221722-80-0 |
|---|---|
分子式 |
C11H16BrNO |
分子量 |
258.15 g/mol |
IUPAC 名称 |
2-[3-(2-bromoethoxy)propyl]-6-methylpyridine |
InChI |
InChI=1S/C11H16BrNO/c1-10-4-2-5-11(13-10)6-3-8-14-9-7-12/h2,4-5H,3,6-9H2,1H3 |
InChI 键 |
DSWZNHHSBQLGBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)
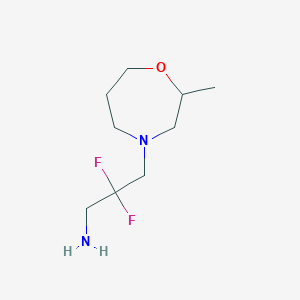

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
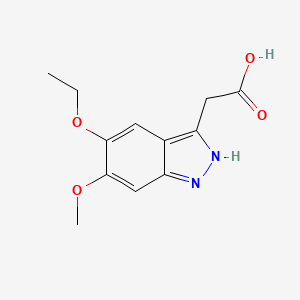
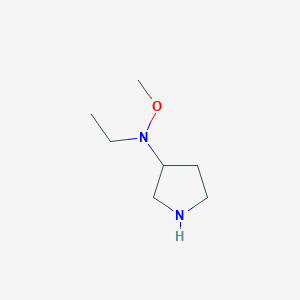
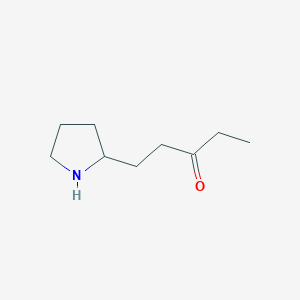
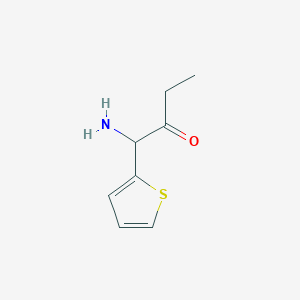
amine](/img/structure/B13173482.png)
